molecular formula C8H8Cl2O B1344624 4,5-Dichloro-2-ethylphenol CAS No. 52016-71-4

4,5-Dichloro-2-ethylphenol

Cat. No. B1344624
CAS RN: 52016-71-4
M. Wt: 191.05 g/mol
InChI Key: QPSSTGPNGAUKKV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4,5-Dichloro-2-ethylphenol” contains a total of 19 bonds, including 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .

Scientific Research Applications

Synthesis of Benzofurans

Substituted 2-ethylphenols, including 4,5-dichloro-2-ethylphenol, when heated at or above 550 °C, produce substituted benzofurans along with other products. This process is indicative of the potential for synthesizing diverse benzofuran compounds, which are of interest in various chemical and pharmaceutical applications. The specific conditions, such as temperature and the presence of catalysts, significantly affect the yield and selectivity of benzofuran formation, suggesting a path for targeted synthesis strategies (Givens & Venuto, 1969).

Synthesis of 1,2-Dicyanobenzenes and Phthalocyanines

4,5-Dichloro-1,2-dicyanobenzene, prepared from 4,5-dichloro-2-ethylphenol, serves as an intermediate in the synthesis of disubstituted 1,2-dicyanobenzenes and subsequently, octasubstituted phthalocyanines. These compounds are valuable in the development of materials for electronics and pigments, showcasing the chemical versatility and utility of 4,5-dichloro-2-ethylphenol as a precursor in organic synthesis (Wöhrle et al., 1993).

Biological Studies and Applications

While 4,5-dichloro-2-ethylphenol itself may not have been directly studied in biological systems, derivatives such as 4-chloro-3-ethylphenol have shown effects on calcium homeostasis in nonexcitable cells. This compound induces calcium release from ruthenium red-sensitive channels in skeletal muscle and various cell types, suggesting potential biological activity that could be explored for 4,5-dichloro-2-ethylphenol derivatives in biomedical research (Larini et al., 1995).

Environmental Chemistry and Microbial Transformation

The antimicrobial agent triclosan, structurally related to 4,5-dichloro-2-ethylphenol, reacts with free chlorine under water treatment conditions, leading to the formation of chlorophenoxyphenols and chlorinated organics. This reactivity underscores the environmental fate and transformation of chlorinated phenolic compounds, including potential derivatives of 4,5-dichloro-2-ethylphenol, in water treatment processes (Rule et al., 2005).

Safety And Hazards

The safety data sheet for a related compound, 4-Ethylphenol, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

properties

IUPAC Name

4,5-dichloro-2-ethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c1-2-5-3-6(9)7(10)4-8(5)11/h3-4,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSSTGPNGAUKKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-2-ethylphenol

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